molecular formula C20H17ClF3N3O3S B2705452 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 946293-23-8

1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No. B2705452
M. Wt: 471.88
InChI Key: CEOQCXGNSPBHNJ-UHFFFAOYSA-N
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Description

The compound is a piperidine derivative with a sulfonyl group attached to the 4-chlorophenyl group and a 1,2,4-oxadiazole ring attached to the 4-trifluoromethylphenyl group. Piperidine is a common motif in medicinal chemistry and is present in many pharmaceutical drugs. The sulfonyl group is a strong electron-withdrawing group, and the trifluoromethyl group is often used to increase the metabolic stability of a compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a six-membered piperidine ring, a sulfonyl group attached to a phenyl ring, and a 1,2,4-oxadiazole ring attached to another phenyl ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing nature of the sulfonyl and trifluoromethyl groups, as well as the basicity of the piperidine nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sulfonyl group could increase its acidity, while the trifluoromethyl group could increase its lipophilicity .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of 1,3,4-oxadiazole, a core structure related to the specified compound, exhibit significant antibacterial activity. For instance, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds, particularly those bearing a 2-methylphenyl group, demonstrated active growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Enzyme Inhibition for Alzheimer’s Disease

Further exploration into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives revealed their potential as drug candidates for Alzheimer’s disease treatment. These compounds were synthesized and subjected to enzyme inhibition activity tests against acetyl cholinesterase (AChE), with some showing promising results (Rehman et al., 2018).

Anticancer Properties

Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. The research indicated that some derivatives exhibited low IC50 values, suggesting their effectiveness as anticancer agents relative to doxorubicin, a commonly used chemotherapy drug (Rehman et al., 2018).

Antimicrobial Activity Against Plant Pathogens

Compounds derived from 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine demonstrated significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, highlighting their potential in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Future Directions

The future research on this compound would likely involve further exploration of its biological activity, potential applications in medicinal chemistry, and optimization of its physical and chemical properties .

properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O3S/c21-16-5-7-17(8-6-16)31(28,29)27-11-9-14(10-12-27)19-25-18(26-30-19)13-1-3-15(4-2-13)20(22,23)24/h1-8,14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOQCXGNSPBHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine

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